molecular formula C22H18N4OS2 B2822249 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 872630-16-5

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2822249
CAS No.: 872630-16-5
M. Wt: 418.53
InChI Key: NREZVPWECBZHST-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide” is a complex organic compound . It’s also known as “[4-(2,3-dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine” with a CAS Number: 4335-34-6 .


Synthesis Analysis

The synthesis of such compounds often involves reactions of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of this compound can be determined using X-ray structural data .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the structure of the starting reagents .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.29 . Its Inchi Code is 1S/C11H11N3S/c12-9-3-1-8 (2-4-9)10-7-14-5-6-15-11 (14)13-10/h1-4,7H,5-6,12H2 . More detailed physical and chemical properties can be obtained from its IR spectrum and 1H NMR spectrum .

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient method for synthesizing thiazoles, which could be applicable for the chemical , is reported. This involves a chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
  • Another study presents a facile method to access and evaluate thiazole derivatives, highlighting their potential as anticancer agents (Gomha et al., 2017).

Potential Pharmaceutical Applications

  • Research on 2,3-dihydroimidazo[2,1-b]thiazoles reveals their strong antiinflammatory activity and ability to stimulate cell-mediated immunity, suggesting potential medical applications (Lantos et al., 1984).
  • A novel synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, indicates its utility in drug synthesis, potentially relevant to the compound (Wang et al., 2014).

Application in Antimicrobial and Antitubercular Activities

  • Some benzothiazole derivatives exhibit significant antimicrobial and diuretic activities, suggesting possible uses for the compound in these fields (Yar & Ansari, 2009).
  • A study on 2-Amino-4-Methylthiazole analogs shows antimicrobial activity against various bacterial and fungal infections, indicating potential applications for similar compounds (Omar et al., 2020).

Photophysical and Structural Studies

  • Novel 2-Substituted Benzimidazole, Benzoxazole, and Benzothiazole derivatives have been synthesized and studied for their photo-physical properties, offering insights into similar structural compounds (Padalkar et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

Future research could focus on the potential pharmaceutical applications of this compound. For instance, derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . The less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-14-19(29-21(23-14)15-6-3-2-4-7-15)20(27)24-17-9-5-8-16(12-17)18-13-26-10-11-28-22(26)25-18/h2-9,12-13H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREZVPWECBZHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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